

# Upamostat: An Independent Review of Published Research Findings

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Patamostat |           |
| Cat. No.:            | B044767    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Upamostat's performance with alternative treatments across different indications, based on published clinical trial data. It includes detailed experimental protocols and visual representations of signaling pathways and trial designs to support independent validation and further research.

### Mechanism of Action: Inhibition of the Urokinase-Type Plasminogen Activator (uPA) System

Upamostat is an orally available prodrug of WX-UK1, a potent inhibitor of the serine protease urokinase-type plasminogen activator (uPA).[1][2] The uPA system is a key player in cancer progression, particularly in tumor invasion and metastasis.[3][4][5] uPA, upon binding to its receptor (uPAR) on the cell surface, converts plasminogen to plasmin. Plasmin, in turn, degrades components of the extracellular matrix (ECM) and activates other proteases like matrix metalloproteinases (MMPs), facilitating cancer cell migration and invasion.[6][7] By inhibiting uPA, Upamostat aims to disrupt this proteolytic cascade.[8]





Click to download full resolution via product page

Upamostat's inhibition of the uPA signaling pathway.



### **Upamostat in Pancreatic Cancer**

Upamostat has been investigated as a potential treatment for locally advanced, unresectable pancreatic cancer in combination with gemcitabine.

#### **Comparison with Gemcitabine Monotherapy**

A Phase 1 dose-escalation trial evaluated the safety and preliminary efficacy of Upamostat in combination with gemcitabine. While this was not a direct comparative trial with a gemcitabine-alone arm, historical data for gemcitabine monotherapy provides a benchmark for efficacy.

| Efficacy Endpoint        | Upamostat + Gemcitabine<br>(Phase 1)[9] | Gemcitabine Monotherapy<br>(Historical) |
|--------------------------|-----------------------------------------|-----------------------------------------|
| Best Overall Response    |                                         |                                         |
| Partial Response (PR)    | 0%                                      | ~5-10%                                  |
| Stable Disease (SD)      | 70.6%                                   | ~30-40%                                 |
| Progressive Disease (PD) | 23.5%                                   | ~50-60%                                 |

| Selected Grade 3/4 Adverse Events | Upamostat + Gemcitabine (n=17)[9]   |
|-----------------------------------|-------------------------------------|
| Hematological                     |                                     |
| Leucopenia                        | 29.4%                               |
| Neutropenia                       | 35.3%                               |
| Thrombocytopenia                  | 23.5%                               |
| Anemia                            | 17.6%                               |
| Non-Hematological                 |                                     |
| Sinus Bradycardia                 | 5.9% (possibly linked to Upamostat) |
| Rash                              | 11.8%                               |
| Interstitial Lung Disease         | 11.8%                               |
|                                   |                                     |





## Experimental Protocol: Phase 1 Dose-Escalation Study (NCT05329597)[10]

- Objective: To determine the maximum tolerated dose (MTD), safety, and preliminary efficacy
  of Upamostat combined with gemcitabine.[10]
- Patient Population: 17 patients with locally advanced unresectable or metastatic pancreatic cancer.[9]
- Treatment Regimen:
  - Upamostat was administered orally once daily at escalating doses (100, 200, 400, and 600 mg).[11]
  - For the first 7 days, patients received Upamostat monotherapy.[9]
  - This was followed by 21 days of combination treatment where gemcitabine (1000 mg/m²)
     was administered on days 8 and 15.[9][11]
  - Subsequent 21-day cycles consisted of daily Upamostat with gemcitabine on days 1 and
     8.[11]
- Assessments: Safety, tumor response (RECIST 1.1), pharmacokinetics, and biomarker analysis (CA19-9, D-dimer).[11][10]



Click to download full resolution via product page



Workflow of the Phase 1 pancreatic cancer trial.

#### **Upamostat in Breast Cancer**

Upamostat was evaluated in a Phase 2 clinical trial for first-line treatment of HER2-negative metastatic breast cancer, in combination with capecitabine.

#### **Comparison with Capecitabine Monotherapy**

The study directly compared the efficacy of Upamostat plus capecitabine against capecitabine alone.

| Efficacy Endpoint                         | Upamostat + Capecitabine | Capecitabine Monotherapy |
|-------------------------------------------|--------------------------|--------------------------|
| Median Progression-Free<br>Survival (PFS) | 8.3 months[12]           | 7.5 months[12]           |
| 6-Month PFS Rate                          | 56%[12]                  | 50%[12]                  |

Note: The difference in median PFS was not statistically significant.[12]

| Selected Adverse Events (Any Grade) | Upamostat + Capecitabine | Capecitabine Monotherapy |
|-------------------------------------|--------------------------|--------------------------|
| Hand-Foot Syndrome                  | 77%[12]                  | 46%[12]                  |

#### **Experimental Protocol: Phase 2 Randomized Study**

- Objective: To assess the efficacy and safety of Upamostat in combination with capecitabine compared to capecitabine alone.
- Patient Population: 132 women with HER2-negative metastatic breast cancer.[12]
- Treatment Arms:
  - Arm A: Upamostat plus capecitabine.
  - Arm B: Capecitabine monotherapy.



Primary Endpoint: Progression-free survival.[12]

#### **Upamostat in COVID-19**

A pilot study assessed the efficacy and safety of Upamostat for the outpatient treatment of symptomatic COVID-19.

#### **Comparison with Placebo**

The randomized, double-blind, placebo-controlled trial evaluated two different doses of Upamostat.

| Efficacy Endpoint                                      | Upamostat (200<br>mg)                     | Upamostat (400<br>mg)        | Placebo        |
|--------------------------------------------------------|-------------------------------------------|------------------------------|----------------|
| Median Time to Sustained Recovery from Severe Symptoms | 4 days[13][14]                            | 3 days[13][14]               | 8 days[13][14] |
| Incidence of New<br>Severe Symptoms                    | 2.4% (combined Upamostat groups) [13][14] | 20%[13][14]                  |                |
| Hospitalization Rate                                   | 0%[13][14]                                | 15% (3 patients)[13]<br>[14] |                |

| Safety                      | Upamostat                                               | Placebo      |
|-----------------------------|---------------------------------------------------------|--------------|
| Drug-Related Adverse Events | 1 patient (mild skin rash) in the 400 mg group.[13][14] | Not reported |

## Experimental Protocol: Phase 2/3 Randomized, Placebo-Controlled Study (NCT04723537)[15][16]

 Objective: To evaluate the safety and efficacy of Upamostat in adult outpatients with COVID-19.[15]







- Patient Population: 61 patients with symptomatic, diagnostically confirmed COVID-19 not requiring hospitalization.[13]
- Treatment Arms (Part A):
  - Upamostat 200 mg daily for 14 days.[16]
  - Upamostat 400 mg daily for 14 days.[16]
  - Placebo daily for 14 days.[16]
- Primary Endpoint (Part A): Safety and tolerability to select a dose for Part B.[15]
- Key Assessments: Daily symptom questionnaires, physical and laboratory examinations periodically over 8 weeks.[13][16]





Click to download full resolution via product page

Workflow of the Phase 2/3 COVID-19 outpatient trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of the anti-cancer agent upamostat by the mARC enzyme system PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The urokinase plasminogen activator system: role in malignancy PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urokinase plasminogen activator system: a multifunctional role in tumor progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The urokinase plasminogen activator system in cancer: recent advances and implication for prognosis and therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 7. [The urokinase-type plasminogen activator system and its role in tumor progression] PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Phase I Trial of Upamostat Combined With Gemcitabine in Locally Unresectable or Metastatic Pancreatic Cancer: Safety and Preliminary Efficacy Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I Trial of Upamostat Combined With Gemcitabine in Locally Unresectable or Metastatic Pancreatic Cancer: Safety and Preliminary Efficacy Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Upamostat falls short in HER2-negative metastatic breast cancer | MDedge [mdedge.com]
- 13. A randomized, placebo-controlled pilot study of upamostat, a host-directed serine protease inhibitor, for outpatient treatment of COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 14. A randomized, placebo-controlled pilot study of upamostat, a host-directed serine protease inhibitor, for outpatient treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Upamostat: An Independent Review of Published Research Findings]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b044767#independent-validation-of-published-upamostat-research-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com